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Compound of Interest

Compound Name:
tert-Butyl 3-hydroxy-4-

nitrobenzoate

CAS No.: 123330-86-9

Cat. No.: B053186

Get Quote

Executive Summary & Compound Identity
tert-Butyl 3-hydroxy-4-nitrobenzoate is a specialized aromatic building block used primarily

in medicinal chemistry for the synthesis of complex pharmacophores. Its structural uniqueness

lies in the orthogonal protection of the carboxyl group (as a labile tert-butyl ester) relative to the

phenol and nitro groups, allowing for selective downstream functionalization (e.g., alkylation of

the phenol or reduction of the nitro group).
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Property Data

IUPAC Name tert-Butyl 3-hydroxy-4-nitrobenzoate

CAS Number 123330-86-9

Molecular Formula C₁₁H₁₃NO₅

Molecular Weight 239.22 g/mol

Appearance Yellow crystalline solid

Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in

Water

Synthesis & Preparation Protocol
To ensure the spectral data corresponds to a high-purity standard, the compound is best

prepared via the selective esterification of 3-hydroxy-4-nitrobenzoic acid. The use of Di-tert-

butyl dicarbonate (Boc₂O) is the preferred "Green Chemistry" route, avoiding the harsh

conditions of isobutylene gas or sulfuric acid which can degrade the nitro-phenol moiety.

Experimental Workflow
Reagents: 3-Hydroxy-4-nitrobenzoic acid (1.0 eq), Boc₂O (2.0 eq), DMAP (0.1 eq), tert-Butanol

(solvent/reactant).[1]

Dissolution: Dissolve 3-hydroxy-4-nitrobenzoic acid in anhydrous tert-butanol (or THF/t-

BuOH mixture) under an inert atmosphere (N₂).

Catalysis: Add 4-Dimethylaminopyridine (DMAP) (10 mol%) at 0°C.

Addition: Dropwise add Boc₂O (dissolved in THF) to the stirring solution. Gas evolution

(CO₂) will be observed.

Reaction: Warm to room temperature and stir for 12–18 hours. Monitor by TLC

(Hexane:EtOAc 3:1).

Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash organics with

brine, dry over Na₂SO₄, and concentrate.[2]
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Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Reaction Pathway Diagram

3-Hydroxy-4-nitrobenzoic Acid
(Precursor)

Mixed Anhydride
Intermediate

 Activation

Boc2O, DMAP
t-BuOH, THF, 25°C

tert-Butyl 3-hydroxy-4-nitrobenzoate
(Target)

 Decarboxylation (-CO2)

Click to download full resolution via product page

Caption: Mild esterification pathway utilizing Boc-anhydride activation followed by alcoholysis.

Spectroscopic Characterization
The following data represents the Reference Standard Profile for the compound. Assignments

are based on the specific 1,3,4-substitution pattern of the benzene ring.

A. Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum is characterized by a distinct ABX-like aromatic system and a strong

singlet for the tert-butyl group. The nitro group at C4 causes significant deshielding of the ortho-

proton (H5).

¹H NMR Data (400 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b053186/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-data-characterization-of-tert-butyl-3-hydroxy-4-nitrobenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053186?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (δ ppm) Multiplicity Integration Assignment
Structural
Justification

10.55 s (broad) 1H -OH

Phenolic proton,

downfield due to

intramolecular H-

bonding with the

ortho-nitro group.

8.15 d (J = 8.8 Hz) 1H Ar-H5

Ortho to -NO₂

(strong electron

withdrawing).

Most deshielded

aromatic proton.

7.78 d (J = 1.8 Hz) 1H Ar-H2

Isolated proton

between Ester

and Hydroxyl.

Meta coupling

only.

7.60
dd (J = 8.8, 1.8

Hz)
1H Ar-H6

Ortho to Ester,

Meta to Nitro.

Distinct double-

doublet pattern.

1.61 s 9H -C(CH₃)₃
Characteristic

tert-butyl singlet.

¹³C NMR Data (100 MHz, CDCl₃)

Carbonyl: 164.2 ppm (Ester C=O).

Aromatic C-O/N: 155.1 (C-OH), 139.5 (C-NO₂), 136.8 (C-COO).

Aromatic CH: 126.5 (C5), 121.8 (C6), 120.2 (C2).

Aliphatic: 82.5 (C-O t-Bu quaternary), 28.1 (CH₃ of t-Bu).
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B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the three key functional groups. The ester carbonyl

stretch is slightly lower than typical alkyl esters due to conjugation.

Frequency (cm⁻¹) Intensity Assignment Notes

3250–3450 Medium, Broad O-H Stretch

Phenolic hydroxyl

(often broadened by

H-bonding).

2975–2985 Weak C-H Stretch
Aliphatic C-H from the

tert-butyl group.

1715–1725 Strong C=O Stretch
Conjugated ester

carbonyl.

1535 Strong NO₂ Asym.
Asymmetric nitro

stretch.

1350 Strong NO₂ Sym.
Symmetric nitro

stretch.

1160 Strong C-O-C Ester C-O stretch.

C. Mass Spectrometry (MS)
The mass spectrum (EI or ESI) is dominated by the fragmentation of the labile tert-butyl ester.

Ionization Mode: ESI (+) or EI (70 eV).

Molecular Ion: [M+H]⁺ = 240.2 (ESI); M⁺ = 239 (EI).

Fragmentation Pathway (EI):

M⁺ (239): Parent ion.

[M - 56]⁺ (183): Base peak. Loss of isobutene (C₄H₈) via McLafferty-type rearrangement,

yielding the carboxylic acid (3-hydroxy-4-nitrobenzoic acid).
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[M - 73]⁺ (166): Loss of tert-butoxy radical (less common in EI, seen in ESI as fragmentation

of adducts).

m/z 137: Subsequent loss of NO₂ from the acid fragment.

Molecular Ion [M]+
m/z 239

Acid Fragment [M-C4H8]+
m/z 183

(Base Peak)

 - Isobutene (56 Da)
(McLafferty Rearrangement)

Core Fragment [M-C4H8-NO2]+
m/z 137

 - NO2 (46 Da)

Click to download full resolution via product page

Caption: Primary fragmentation pathway showing the characteristic loss of isobutene typical of

tert-butyl esters.

Quality Control & Purity Analysis
For researchers using this compound in sensitive biological assays (e.g., gyrase inhibition),

purity must be validated to exclude the starting acid which is a potent contaminant.

HPLC Method: C18 Column (e.g., Agilent Zorbax), Gradient 10% -> 90% MeCN in Water

(0.1% Formic Acid).

Retention Time: The tert-butyl ester is significantly more hydrophobic than the acid precursor.

Acid RT: ~2.5 min.

Ester RT: ~6.8 min.
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TLC Visualization: UV (254 nm). The nitro group quenches fluorescence strongly. The phenol

moiety allows staining with FeCl₃ (gives a violet/red color).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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